molecular formula C15H28N2O3 B572433 4-(N-BOC-Amino)-1-(pivaloyl)piperidine CAS No. 1286274-87-0

4-(N-BOC-Amino)-1-(pivaloyl)piperidine

Cat. No.: B572433
CAS No.: 1286274-87-0
M. Wt: 284.4
InChI Key: RIANIGIOZUIRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-BOC-Amino)-1-(pivaloyl)piperidine is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl (BOC) protected amino group and a pivaloyl group. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine typically involves the protection of the amino group on the piperidine ring with a BOC group, followed by the introduction of the pivaloyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (BOC2O) to form the BOC-protected piperidine. This intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield. The use of heterogeneous catalysts allows for the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing productivity relative to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(N-BOC-Amino)-1-(pivaloyl)piperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection.

    Substitution: Acyl chlorides and bases like triethylamine are used for substitution reactions.

Major Products Formed

    Deprotection: The major product is the free amine after BOC removal.

    Substitution: The major products are the substituted piperidine derivatives.

Scientific Research Applications

4-(N-BOC-Amino)-1-(pivaloyl)piperidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(N-BOC-Amino)-1-(pivaloyl)piperidine involves its ability to undergo deprotection and substitution reactions, which allows it to interact with various molecular targets. The BOC group provides protection to the amino group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-(N-BOC-Amino)piperidine: Similar structure but lacks the pivaloyl group.

    1-(Pivaloyl)piperidine: Similar structure but lacks the BOC-protected amino group.

Uniqueness

4-(N-BOC-Amino)-1-(pivaloyl)piperidine is unique due to the presence of both the BOC-protected amino group and the pivaloyl group, which provides it with distinct reactivity and versatility in chemical synthesis compared to its similar compounds .

Properties

IUPAC Name

tert-butyl N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-14(2,3)12(18)17-9-7-11(8-10-17)16-13(19)20-15(4,5)6/h11H,7-10H2,1-6H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIANIGIOZUIRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677688
Record name tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-87-0
Record name tert-Butyl [1-(2,2-dimethylpropanoyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.